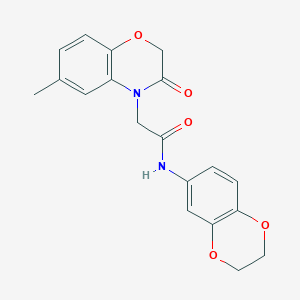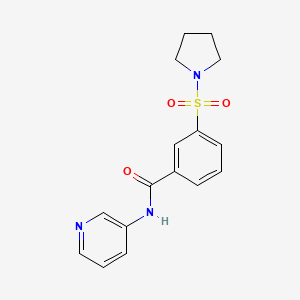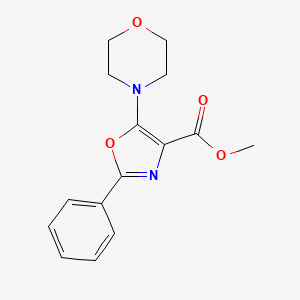![molecular formula C20H31N3O3 B5503506 8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)
8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves multi-step pathways starting from basic chemical precursors. These processes often include Michael addition reactions, cyclization, and functional group transformations, tailored to introduce specific substituents into the spirocyclic framework, enhancing the compound's biological activities (Smith et al., 2016).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis has been pivotal. These techniques allow for detailed characterization of the compound, verifying the intended structural features and identifying the stereochemistry of the spirocyclic systems (Guillon et al., 2020).
Chemical Reactions and Properties
The compound's reactivity and functional group interactions define its chemical properties. The spirocyclic core provides a versatile scaffold for further chemical modifications, enabling the exploration of various pharmacological activities. Reactions typically explore the modification of substituents to study the structure-activity relationship (SAR), affecting the compound's binding affinity and efficacy towards biological targets (Fritch & Krajewski, 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in biological systems. These properties can influence the compound's bioavailability, stability, and formulation potential for pharmaceutical applications. Analytical methods such as crystallization and melting point determination are used to assess these characteristics (Wang et al., 2011).
科学的研究の応用
Synthesis and Chemical Properties
Research has focused on the synthesis and structural analysis of diazaspirodecanone derivatives, emphasizing their role in medicinal chemistry. The synthesis techniques often involve novel methodologies for creating spiro and diazaspiro compounds, which are significant for developing new pharmaceuticals. For instance, a study detailed the synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors, showcasing a method for constructing complex spiro frameworks (Martin‐Lopez & Bermejo, 1998). Another example includes the synthesis of 1,4-Dioxaspira[4.5]decan-8-one, highlighting its utility as a bifunctional synthetic intermediate for organic chemicals (Feng-bao, 2006).
Pharmacological Characterization
Several studies have examined the pharmacological properties of diazaspirodecanone derivatives, focusing on their potential as therapeutic agents. For example, the pharmacological characterization of PF-04455242, a κ-opioid receptor antagonist, was investigated for its affinity and selectivity, demonstrating therapeutic potential in treating depression and addiction disorders (Grimwood et al., 2011). Another study highlighted the antihypertensive activity of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, revealing their role as alpha-adrenergic blockers (Caroon et al., 1981).
Development of Novel Derivatives
Research efforts have also focused on developing novel derivatives of diazaspirodecanone compounds for enhanced biological activity. For instance, the development of anticancer and antidiabetic spirothiazolidines analogs was explored, showing significant activities against human carcinoma cell lines and potential as alpha-amylase and alpha-glucosidase inhibitors (Flefel et al., 2019).
特性
IUPAC Name |
8-[(4-acetyl-1-methylpyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-15(2)5-8-23-14-20(26-19(23)25)6-9-22(10-7-20)13-18-11-17(16(3)24)12-21(18)4/h11-12,15H,5-10,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGAQPQQBUANAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2(CCN(CC2)CC3=CC(=CN3C)C(=O)C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5503424.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5503446.png)



![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)
![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)



![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5503531.png)

